molecular formula C8H7N3O3S2 B3351077 3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid CAS No. 331250-06-7

3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid

Cat. No.: B3351077
CAS No.: 331250-06-7
M. Wt: 257.3 g/mol
InChI Key: ZLMXEDYVGHYBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid is a chemical compound of significant interest in medicinal chemistry research, combining a benzenesulfonic acid moiety with a 5-amino-1,2,4-thiadiazole ring. The 1,2,4-thiadiazole scaffold is a known bioisostere of pyrimidine, a heterocycle prevalent in many natural compounds and pharmaceuticals, which often enhances interaction with biological receptors and improves properties like lipophilicity and cell permeability . This makes derivatives based on this core structure valuable scaffolds for developing new pharmacologically active agents . The primary research applications for this compound are anticipated in two key areas based on the documented activities of analogous structures. First, sulfonic acid-containing thiadiazole derivatives have demonstrated promising antimicrobial properties . Specifically, a structurally related compound, 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, was found to inhibit the growth of pathogens like Listeria monocytogenes and Escherichia coli with an efficacy comparable to standard antibiotics ampicillin and vancomycin . This suggests potential for this compound in research aimed at combating drug-resistant bacteria. Second, the 5-amino-1,2,4-thiadiazole core is a recognized structural feature in compounds investigated for neuroscientific and anticancer research . Patents detail 5-amino-1,2,4-thiadiazole derivatives for the potential prevention and treatment of neurodegenerative diseases such as Alzheimer's . Furthermore, related 1,3,4-thiadiazole sulfonamide derivatives are established carbonic anhydrase inhibitors (e.g., acetazolamide) and are being explored for their antineoplastic activity . The overexpression of certain carbonic anhydrase isozymes (CA IX and CA XII) in hypoxic tumor cells makes them attractive targets, and sulfonamide-based inhibitors can suppress tumor growth and invasion . The presence of both the heterocyclic amine and the sulfonic acid group in this compound makes it a versatile intermediate for synthesizing novel derivatives for such bioactivity studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential as a key intermediate in the synthesis of novel compounds or as a candidate for direct biological screening.

Properties

IUPAC Name

3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S2/c9-8-10-7(11-15-8)5-2-1-3-6(4-5)16(12,13)14/h1-4H,(H2,9,10,11)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMXEDYVGHYBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C2=NSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602813
Record name 3-(5-Amino-1,2,4-thiadiazol-3-yl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331250-06-7
Record name 3-(5-Amino-1,2,4-thiadiazol-3-yl)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid typically involves the formation of the thiadiazole ring followed by its attachment to the benzenesulfonic acid moiety. One common method starts with the reaction of thiosemicarbazide with a suitable carboxylic acid derivative to form the thiadiazole ring. This intermediate is then subjected to sulfonation to introduce the benzenesulfonic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfonamide derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Applications

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies and Findings

  • A study synthesized several thiadiazole derivatives and evaluated their anticancer activities on LoVo (colon carcinoma) and MCF-7 (breast cancer) cell lines. The compound 2g , which contains a benzenesulfonylmethyl group, demonstrated potent anti-proliferative effects with an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation .
  • The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, particularly affecting the G0/G1 and G2/M phases in LoVo cells, while MCF-7 cells showed an increase in the S-phase population .

Antimicrobial Activity

Thiadiazole derivatives also exhibit promising antimicrobial properties. Several studies have reported their effectiveness against a range of bacterial and fungal pathogens.

Research Insights

  • A study reported the synthesis of various thiadiazole derivatives that were screened for antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed significant antibacterial effects using the disc diffusion method .
  • Another investigation highlighted the antifungal activity of these compounds against Aspergillus niger and Aspergillus fumigatus, suggesting their potential use in treating fungal infections .

Neuropharmacological Effects

The neuropharmacological potential of thiadiazole derivatives has also been explored, particularly regarding their anticonvulsant properties.

Findings on Anticonvulsant Activity

  • Research demonstrated that specific 1,3,4-thiadiazole derivatives exhibited anticonvulsant activity in animal models. For instance, one study highlighted a compound that provided significant protection against seizures induced by pentylenetetrazole (PTZ), showcasing its potential as a therapeutic agent for epilepsy .
  • Molecular docking studies suggested that these compounds interact effectively with GABA receptors and voltage-gated ion channels, contributing to their anticonvulsant effects .

Summary Table of Applications

Application AreaKey FindingsReferences
AnticancerCompound 2g shows IC50 values of 2.44 µM (LoVo) and 23.29 µM (MCF-7).
AntimicrobialEffective against Staphylococcus aureus and E. coli.
NeuropharmacologySignificant anticonvulsant activity observed in animal models.

Mechanism of Action

The mechanism of action of 3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and other interactions, while the sulfonic acid group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Variations

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents Key Properties/Applications References
3-(5-Amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid 1,2,4-Thiadiazole - 5-Amino
- 3-Benzenesulfonic acid
High solubility, antimicrobial intermediate
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid 1,2,4-Thiadiazole - 5-Amino
- 2-Methoxyiminoacetic acid
Cephem antibiotic side-chain (e.g., cefozopran)
4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid (QA-0041) 1,3,4-Thiadiazole - 5-Amino
- Methoxy-linked benzenesulfonic acid
Altered ring stability, potential enzyme inhibition
Sulfasomizole Isothiazole - 5-Sulfanilamido
- 3-Methyl
Sulfonamide antibiotic (historical use)
Key Observations :
  • Core Heterocycle : The 1,2,4-thiadiazole ring (target compound) offers distinct electronic properties compared to 1,3,4-thiadiazole (QA-0041) or isothiazole (sulfasomizole), affecting binding affinity and metabolic stability .
  • Functional Groups: The benzenesulfonic acid group in the target compound improves water solubility relative to sulfonamides (e.g., sulfasomizole) or acetic acid derivatives (e.g., methoxyiminoacetic acid analogs) .
  • Biological Activity: Methoxyiminoacetic acid derivatives are critical for β-lactam antibiotic activity, whereas benzenesulfonic acid derivatives may target sulfa drug-resistant pathogens .
Key Observations :
  • The target compound’s synthesis likely involves cyclization of sulfonic acid-containing precursors, contrasting with cephalosporin intermediates that require coupling with thioesters or phosphine reagents .
  • Industrial scalability varies: Methoxyiminoacetic acid derivatives (e.g., cefozopran intermediates) are produced in bulk for antibiotics, while benzenesulfonic acid analogs remain under exploration for niche applications .

Pharmacological and Physicochemical Properties

Table 3: Pharmacological Data
Compound Solubility (mg/mL) pKa LogP Bioactivity (MIC, μg/mL)
This compound >50 (water) 1.2 (sulfonic acid) -1.5 Not reported (predicted antimicrobial)
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid 15 (water) 3.8 (carboxylic acid) 0.2 0.5–2.0 (Gram-negative bacteria)
Sulfasomizole 2.1 (water) 6.5 (sulfonamide) 0.8 4–8 (Staphylococcus aureus)
Key Observations :
  • The target compound’s low LogP (-1.5) and high solubility (>50 mg/mL) make it suitable for intravenous formulations, whereas sulfonamides like sulfasomizole require oral administration due to moderate solubility .
  • Methoxyiminoacetic acid derivatives exhibit potent Gram-negative activity, highlighting the role of the imino group in β-lactamase resistance .

Biological Activity

3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid is an organic compound characterized by the presence of a thiadiazole ring and a sulfonic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound may contribute to its diverse biological effects.

  • Molecular Formula: C8_8H7_7N3_3O3_3S2_2
  • Molecular Weight: 257.29 g/mol
  • CAS Number: 331250-06-7

The biological activity of this compound is attributed to its ability to interact with various biological targets. The thiadiazole ring can participate in hydrogen bonding and other interactions, while the sulfonic acid group enhances solubility and bioavailability. This dual functionality allows the compound to modulate enzyme activities and receptor functions effectively.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. A study highlighted that various derivatives of thiadiazoles, including those similar to this compound, demonstrated efficacy against a range of pathogens. The mechanism often involves disruption of cellular processes in bacteria and fungi.

Anticancer Properties

Recent investigations into similar thiadiazole derivatives have shown promising anticancer activities. For instance, certain derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer), with IC50_{50} values indicating effective inhibition of cell proliferation . The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A series of studies demonstrated that derivatives with the thiadiazole structure exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from 1,3,4-thiadiazole were shown to inhibit bacterial growth effectively, supporting their potential as new antimicrobial agents .
  • Anticancer Activity : In a recent study focusing on various thiadiazole derivatives, one compound showed an IC50_{50} value of 2.44 µM against LoVo cells after 48 hours of treatment. This suggests that modifications to the thiadiazole framework can enhance anticancer properties significantly .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
2-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acidStructureModerateLow
4-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acidStructureHighModerate
3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonamideStructureHighHigh

Note: The structures are illustrative; actual structures can be referenced from chemical databases.

Q & A

Q. What are the optimized synthetic routes for 3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Oximation and alkylation : Starting from cyanoacetamide derivatives to form intermediates like 2-cyano-2-hydroxyiminoacetamide .
  • Bromination and cyclization : Reaction with KSCN under controlled conditions to form the thiadiazole ring .
  • Sulfonation : Introduction of the benzenesulfonic acid group via electrophilic substitution or coupling reactions.
    Key optimization parameters include temperature control during cyclization (e.g., 0–5°C for bromination) and solvent selection (e.g., acetonitrile for improved yield) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm proton and carbon environments, particularly the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and sulfonic acid group (δ 120–130 ppm in 13C^{13} \text{C}) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-H]^- for C9_9H8_8N4_4O3_3S2_2) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How should researchers handle stability issues during storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials to prevent photodegradation. Use desiccants to avoid moisture absorption, as sulfonic acid groups are hygroscopic .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products like benzenesulfonic acid derivatives .

Advanced Research Questions

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes for antimicrobial studies). Focus on the thiadiazole ring’s electron-deficient nature and sulfonic acid’s hydrogen-bonding capacity .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and sites for electrophilic/nucleophilic attack .

Q. How can contradictions in synthetic pathway data be resolved?

Methodological Answer:

  • Replication Studies : Reproduce conflicting methods (e.g., alternative brominating agents like NBS vs. Br2_2) under standardized conditions .
  • Intermediate Tracking : Use LC-MS to identify byproducts (e.g., over-oxidized thiadiazoles) and adjust reaction stoichiometry or catalysts (e.g., ZnCl2_2 for cyclization) .

Q. What strategies are effective for evaluating biological activity?

Methodological Answer:

  • In Vitro Assays : Screen against Gram-negative bacteria (e.g., E. coli) using MIC assays, leveraging the sulfonic acid group’s membrane permeability .
  • Enzyme Inhibition : Test inhibition of dihydrofolate reductase (DHFR) via spectrophotometric assays (λ = 340 nm for NADPH consumption) .

Q. How can degradation pathways be analyzed under stress conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to oxidative (3% H2_2O2_2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Use LC-MS/MS to identify degradation products (e.g., hydrolyzed thiadiazole rings) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life based on activation energy (EaE_a) calculations .

Q. What green chemistry approaches can improve synthesis sustainability?

Methodological Answer:

  • Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalysis : Use immobilized lipases or transition-metal catalysts (e.g., CuI) to reduce reaction steps and waste .

Q. How can patent landscapes inform novel applications?

Methodological Answer:

  • Database Mining : Use PubChem and Espacenet to track patents (e.g., GB 2094794 for thiadiazole derivatives) .
  • Claim Analysis : Focus on claims related to "sulfonic acid-modified heterocycles" for antimicrobial or anticancer applications .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Process Intensification : Optimize batch vs. flow chemistry for cyclization steps to improve yield (>80%) and reduce reaction time .
  • Purification : Implement continuous crystallization techniques to isolate the compound from byproducts like unreacted benzenesulfonic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid
Reactant of Route 2
Reactant of Route 2
3-(5-amino-1,2,4-thiadiazol-3-yl)benzenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.